9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
説明
特性
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQOWBYKLZSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057653 | |
| Record name | Nepaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156601-79-5 | |
| Record name | Nepaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
ネパプラゾールは、さまざまな合成ルートを通じて合成することができます。一般的な方法の1つは、2-メルカプトベンゾイミダゾールと2-クロロメチルピリジンを塩基性条件下で反応させて、中間体2-(2-ピリジニルメチルチオ)-1H-ベンゾイミダゾールを形成することです。 この中間体は次に酸化されてネパプラゾールが生成されます 。 工業生産方法では、通常、温度、pH、反応時間などを制御して、収率と純度を最大化するために反応条件を最適化しています .
化学反応の分析
科学研究への応用
ネパプラゾールは、幅広い科学研究への応用を持っています。
科学的研究の応用
Nepaprazole has a wide range of scientific research applications:
作用機序
類似化合物との比較
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Clinical Efficacy
Table 2: Pharmacokinetic and Clinical Comparison
| Parameter | Nepaprazole | Omeprazole | Lansoprazole | Pantoprazole |
|---|---|---|---|---|
| Bioavailability | 50–60% (oral) | 35–60% (oral) | 80–85% (oral) | 77% (oral) |
| Half-life | 1.2–1.5 hours | 0.5–1.5 hours | 1.5–2.0 hours | 1.1–1.9 hours |
| Duration of Action | >24 hours | 12–24 hours | 24 hours | 24 hours |
| Clinical Status | Discontinued (Phase II) | Approved (1989) | Approved (1995) | Approved (2000) |
| Key Trials | Preclinical superiority | DU healing: 85–90% | GERD relief: 80–90% | NSAID ulcer prevention |
Nepaprazole exhibited 9× higher intraduodenal and 5× higher oral potency than omeprazole in pylorus-ligated rats, with sustained acid suppression . However, its clinical development halted due to undisclosed reasons, while other PPIs achieved widespread approval for gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori eradication .
生物活性
Nepaprazole is a compound belonging to the class of proton pump inhibitors (PPIs), which are widely used in the treatment of various gastrointestinal disorders. This article explores the biological activity of Nepaprazole, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Proton Pump Inhibitors
Proton pump inhibitors function by irreversibly inhibiting the H, K-ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a profound reduction in gastric acid secretion, making PPIs effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Nepaprazole acts by blocking the final step of acid production in the stomach. The following table summarizes its mechanism compared to other PPIs:
| PPI | Mechanism | Half-life | Common Uses |
|---|---|---|---|
| Nepaprazole | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |
| Omeprazole | Inhibits H, K-ATPase | ~1 hour | GERD, peptic ulcers |
| Lansoprazole | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |
| Pantoprazole | Inhibits H, K-ATPase | ~1 hour | GERD, Zollinger-Ellison syndrome |
Antioxidant Properties
Recent studies have indicated that Nepaprazole may possess antioxidant properties. Research involving thieno[2,3-c]pyrazole derivatives showed that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[2,3-c]pyrazole compounds, suggesting a protective effect against oxidative damage .
Case Studies
-
Case Study on Erythrocyte Protection
- Objective: To evaluate the protective effects of Nepaprazole on erythrocytes under oxidative stress.
- Method: Erythrocytes from African catfish (Clarias gariepinus) were exposed to 4-nonylphenol with and without Nepaprazole treatment.
- Findings: The percentage of altered erythrocytes was significantly lower in the group treated with Nepaprazole compared to the control group exposed solely to 4-nonylphenol.
Group Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 4-Nonylphenol + Nepaprazole 3.7 ± 0.37 -
Clinical Application in GERD
- Objective: To assess the efficacy of Nepaprazole in patients with GERD.
- Method: A randomized controlled trial comparing Nepaprazole with standard treatments.
- Findings: Patients receiving Nepaprazole reported significant symptom relief and improved quality of life metrics compared to those on placebo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
